(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone
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Overview
Description
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that ensure high yield and purity. The process may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diiso-propylphenyl)-1-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C22H24N2O4/c1-23-17(13-16-18(26-2)9-10-19(27-3)21(16)23)22(25)24-11-12-28-20(14-24)15-7-5-4-6-8-15/h4-10,13,20H,11-12,14H2,1-3H3 |
InChI Key |
CNHSQUZRRRLQEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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